2-(4-oxo-3(4H)-quinazolinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
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Overview
Description
2-(4-oxo-3(4H)-quinazolinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the treatment of various bacterial infections and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3(4H)-quinazolinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method involves the condensation of 4-oxoquinazoline with 4-(1,3-thiazol-2-ylsulfamoyl)aniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, can also enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3(4H)-quinazolinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-4-one derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4-one derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(4-oxo-3(4H)-quinazolinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties against multidrug-resistant pathogens.
Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3(4H)-quinazolinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific molecular pathways, such as the synthesis of bacterial cell walls, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds like quinazoline-4-one and hydroxyquinazoline share structural similarities.
Thiazole derivatives: Compounds such as 4-phenyl-1,3-thiazole-2-amine and 4-bromophenyl-1,3-thiazole-2-amine are structurally related.
Uniqueness
2-(4-oxo-3(4H)-quinazolinyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is unique due to its combined quinazoline and thiazole moieties, which contribute to its potent antibacterial activity and potential therapeutic applications.
Properties
Molecular Formula |
C19H15N5O4S2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H15N5O4S2/c25-17(11-24-12-21-16-4-2-1-3-15(16)18(24)26)22-13-5-7-14(8-6-13)30(27,28)23-19-20-9-10-29-19/h1-10,12H,11H2,(H,20,23)(H,22,25) |
InChI Key |
GBPQUXCIPVPEOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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